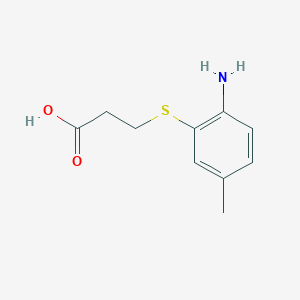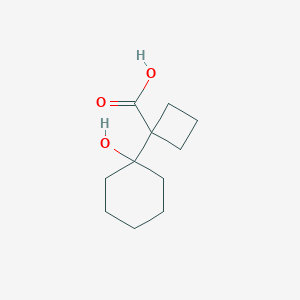
1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxycyclohexyl group and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanone with cyclohexanol in the presence of a suitable catalyst to form the desired product. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group under suitable conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Sodium hydroxide and 1,2-dimethoxyethane (DME) are commonly used in oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can lead to the modulation of biochemical pathways and the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: This compound has a similar cyclobutane ring structure but with two carboxylic acid groups.
1-Amino-1-cyclobutanecarboxylic acid: This compound features an amino group instead of a hydroxy group.
Uniqueness
1-(1-Hydroxycyclohexyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxycyclohexyl group and a carboxylic acid group on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(1-hydroxycyclohexyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c12-9(13)10(5-4-6-10)11(14)7-2-1-3-8-11/h14H,1-8H2,(H,12,13) |
InChI Key |
SCUTUMHYAMCOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2(CCC2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13282792.png)
![2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B13282799.png)
![2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13282806.png)
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonane](/img/structure/B13282811.png)
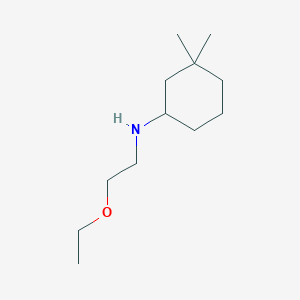
![2-[(But-2-yn-1-yl)amino]-4-methylbenzoic acid](/img/structure/B13282839.png)
![4-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine](/img/structure/B13282844.png)
![2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13282859.png)

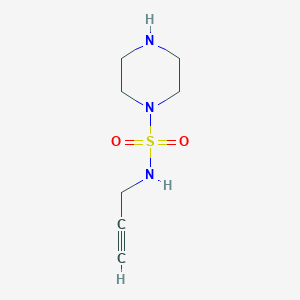
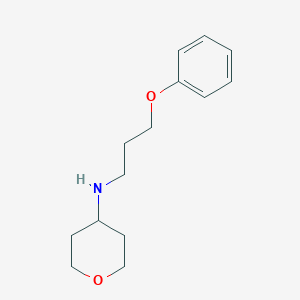
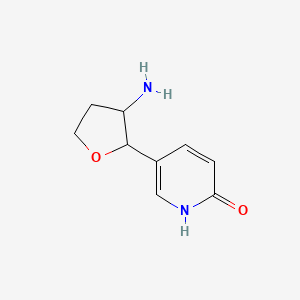
![Tert-butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13282876.png)
